Benzobarbital, also known as benzonal, is a barbiturate derivative. [] It is classified as a monooxygenase system inducer. [] Benzobarbital plays a significant role in scientific research, particularly in studying the mechanisms of enzyme induction, anticonvulsant activity, and the interaction of drugs with biological systems.
Benzobarbital can be synthesized through several methods, each involving distinct chemical reactions:
These synthesis routes highlight the versatility in producing Benzobarbital, allowing for adaptations based on available materials and desired purity levels.
Benzobarbital's structure can be represented as follows:
The compound features a benzoyl group attached to a diazinane ring, which is characteristic of barbiturates. The presence of nitrogen atoms in the diazinane ring contributes to its pharmacological activity.
Benzobarbital participates in various chemical reactions typical of barbiturates:
The reactivity patterns of Benzobarbital are essential for both its synthesis and therapeutic applications.
Benzobarbital exerts its anticonvulsant effects primarily through modulation of GABAA receptors in the central nervous system. By enhancing the inhibitory effects of GABA, Benzobarbital decreases neuronal excitability, thereby preventing seizures. Although the precise molecular interactions remain partially understood, it is believed that Benzobarbital increases the duration of chloride ion channel opening when GABA binds to its receptor.
This interaction leads to hyperpolarization of neurons, making them less likely to fire action potentials and thus effectively controlling seizure activity.
These properties are significant for both storage and formulation into pharmaceutical preparations.
Benzobarbital has several applications within scientific and medical fields:
The barbiturate class originated with Adolf von Baeyer's 1864 synthesis of barbituric acid, formed by condensing urea with malonic acid. Initially pharmacologically inactive, barbiturates gained clinical relevance when Emil Fischer and Joseph von Mering discovered the hypnotic properties of barbital (5,5-diethylbarbituric acid) in 1903. This marked the birth of sedative-hypnotic barbiturates, with phenobarbital following in 1911 as the first antiepileptic derivative. By the mid-20th century, over 2,500 barbiturates had been synthesized, with approximately 50 entering clinical use for conditions ranging from insomnia to status epilepticus. Their dominance persisted until the 1960s–1970s, when safety concerns and the introduction of benzodiazepines led to significant decline in use for psychiatric indications [1] [6] [10].
Table 1: Key Milestones in Barbiturate Development
Year | Event | Key Compound |
---|---|---|
1864 | Synthesis of barbituric acid | Barbituric acid |
1903 | Discovery of hypnotic activity | Barbital |
1911 | Introduction of antiepileptic agent | Phenobarbital |
1934 | First intravenous anesthetic | Thiopental |
1960s | Gradual therapeutic replacement | Benzodiazepines |
Benzobarbital (1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione; CAS 744-80-9) is a N1-benzoylated phenobarbital derivative with molecular formula C₁₉H₁₆N₂O₄ (molecular weight: 336.35 g/mol). Its structure features:
This modification classifies benzobarbital as a long-acting barbiturate with enhanced resistance to metabolic degradation compared to phenobarbital. Its IUPAC name is 1-benzoyl-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione, and it appears as a white to off-white crystalline powder with limited aqueous solubility [4] [8] .
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: 5042-08-0